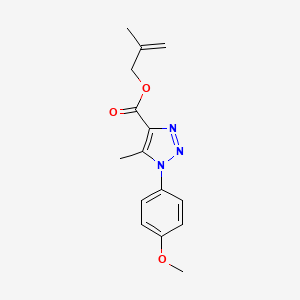![molecular formula C16H10N2O3 B2697122 3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 121997-00-0](/img/structure/B2697122.png)
3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H10N2O3 and its molecular weight is 278.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
- Facile Synthesis Routes : A study detailed the efficient synthesis of novel heterocycle derivatives, emphasizing spectral and structural exploration through NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction analysis. Computational methods like DFT and TD-DFT were employed to analyze electronic structures, indicating these compounds' potential for further chemical and material science research (Ashraf et al., 2019).
Heterocyclic Compound Synthesis
- New Derivative Synthesis : Another research effort synthesized a new derivative of pyrrolo[2,3-d]pyrimidine through a low-temperature reaction, highlighting the molecule's structure composed of a pyrrolopyrimidine moiety with various substituents (Adams et al., 2005).
Computational Studies
- Electronic Structure Analysis : Computational studies, such as those involving DFT calculations, provide insights into the molecular properties and reactivity of such compounds. These analyses are crucial for understanding charge transfer, interaction among orbitals, and predicting nucleophilic and electrophilic sites, as demonstrated in the synthesis and exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives (Ashraf et al., 2019).
Medicinal Chemistry Applications
- Urease Inhibition Studies : Research into 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives revealed potential for urease inhibition, indicating the compound's applicability in developing therapeutic agents (Rauf et al., 2010).
Material Science and Photophysical Properties
- Photophysical Properties : The electronic structures of these derivatives, explored through computational methods, indicate their potential application in material science, particularly in the development of new materials with specific photophysical properties. The HOMO and LUMO energy values derived from computational studies suggest these compounds could be useful in designing electronic materials (Ashraf et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like poly adp ribose polymerase-1 (parp-1) which plays a crucial role in processes such as dna damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
It can be inferred from related studies that similar compounds could inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .
Biochemical Pathways
Similar compounds have been known to affect the dna repair pathway by inhibiting the activity of parp-1 . This inhibition could lead to the accumulation of DNA damage, leading to cell apoptosis.
Result of Action
Similar compounds have been known to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Eigenschaften
IUPAC Name |
3-phenyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-15-14-13(11-8-4-5-9-12(11)21-14)17-16(20)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIYYIDYWJLEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2697043.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2697044.png)

![5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2697046.png)
![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2697047.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697048.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2697051.png)
![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)
![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)

amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione](/img/structure/B2697056.png)


